molecular formula C29H24ClN5O3S B2531133 1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide CAS No. 443348-06-9

1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide

Cat. No.: B2531133
CAS No.: 443348-06-9
M. Wt: 558.05
InChI Key: GJLQWZAKQHFZSN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) fused with a piperidine-4-carboxamide moiety. Key substituents include a sulfanyl group linked to a 4-chlorophenyl-2-oxoethyl chain, which likely enhances its lipophilicity and target-binding affinity .

Properties

IUPAC Name

1-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN5O3S/c30-20-8-5-17(6-9-20)25(36)16-39-29-33-23-15-19(28(38)34-13-11-18(12-14-34)26(31)37)7-10-21(23)27-32-22-3-1-2-4-24(22)35(27)29/h1-10,15,18H,11-14,16H2,(H2,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLQWZAKQHFZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compounds sharing the tetracyclic or spirocyclic core with appended carboxamide/phenyl groups are highlighted below. Key differences lie in substituents and bioactivity profiles:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound (1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[...]piperidine-4-carboxamide) Tetracyclic + piperidine 4-Chlorophenyl, sulfanyl, oxoethyl Inferred cytotoxic/kinase inhibition
1'-{9-Sulfanylidene-8,10,17-triazatetracyclo[...]-[1,4'-bipiperidine]-4'-carboxamide Tetracyclic + bipiperidine Sulfanylidene, bipiperidine Unknown (structural analog)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxa-aza Benzothiazol, dimethylaminophenyl Antimicrobial, enzyme inhibition
Ferroptosis-inducing compounds (FINs) Varied (e.g., erastin analogs) Electrophilic groups (e.g., chloro, nitro) Selective cytotoxicity in OSCC cells

Functional Analogs

  • Ferroptosis Inducers (FINs): The target compound’s 4-chlorophenyl and sulfanyl groups resemble electrophilic motifs in FINs, which trigger oxidative cell death in oral squamous cell carcinoma (OSCC) with therapeutic selectivity .
  • Marine-Derived Cytotoxic Agents : Alkaloids and macrolides from Dictyoceratida sponges (e.g., halichondrins) share the tetracyclic complexity and exhibit cytotoxic activity (68% of reported compounds), though their mechanisms differ .
  • Plant-Derived Bioactives: Piperidine-carboxamide derivatives from C.

Hypothetical Bioactivity and Mechanism

Based on structural parallels:

  • The 4-chlorophenyl group may enhance membrane permeability and target binding (e.g., kinase ATP pockets).
  • The sulfanyl-oxoethyl chain could act as a Michael acceptor, inducing oxidative stress or covalent enzyme inhibition, similar to FINs .

Biological Activity

The compound 1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide is a complex organic molecule with potential biological activity due to its unique structural features. This article reviews the biological activities associated with this compound based on available literature and research findings.

Structure and Properties

The compound features a tricyclic core structure with a piperidine ring and various functional groups including a chlorophenyl moiety and a sulfanyl group. The unique arrangement of these components contributes to its potential interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's . In vitro studies have demonstrated that related compounds exhibit strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds . This suggests that the target compound may also possess similar enzyme inhibition capabilities.

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. For example, some derivatives have been shown to inhibit kinase activity in glioma cells, which is critical for cancer progression . The presence of the piperidine moiety is often linked to anticancer activity due to its ability to interact with various cellular targets involved in tumor growth and metastasis.

Case Studies

Study Findings Reference
Antibacterial ScreeningModerate to strong activity against Salmonella typhi and Bacillus subtilis
AChE InhibitionStrong inhibitory activity; potential for neurodegenerative disease treatment
Urease InhibitionIC50 values significantly lower than reference compounds; potential for treating infections
Anticancer ActivityInhibition of glioma cell growth; low toxicity towards non-cancerous cells

The biological activity of this compound is hypothesized to result from its ability to bind to specific receptors or enzymes within cells. For instance:

  • Enzyme Binding : The sulfanyl and carbonyl groups may facilitate interactions with enzyme active sites, leading to inhibition.
  • Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors or other signaling molecules, affecting cellular responses.

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